molecular formula C16H14O4 B6326167 4,4'-Ethanediyldioxydibenzaldhyde CAS No. 34074-28-7

4,4'-Ethanediyldioxydibenzaldhyde

Cat. No.: B6326167
CAS No.: 34074-28-7
M. Wt: 270.28 g/mol
InChI Key: NZXKMTOTHHFKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Ethanediyldioxydibenzaldhyde is an organic compound with the molecular formula C16H14O4. It is a derivative of benzaldehyde, where two benzaldehyde units are connected through an ethane-1,2-diylbis(oxy) linkage. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Ethanediyldioxydibenzaldhyde can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Step 1: 4-Hydroxybenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid) to form 4-(2-hydroxyethoxy)benzaldehyde.

    Step 2: The intermediate 4-(2-hydroxyethoxy)benzaldehyde undergoes further reaction with another molecule of 4-hydroxybenzaldehyde under similar conditions to yield 4,4’-Ethanediyldioxydibenzaldhyde.

Industrial Production Methods

Industrial production of 4,4’-Ethanediyldioxydibenzaldhyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Use of continuous flow reactors to maintain consistent reaction conditions.
  • Implementation of purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Ethanediyldioxydibenzaldhyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 4,4’-Ethanediyldioxydibenzoic acid.

    Reduction: 4,4’-Ethanediyldioxybis(benzyl alcohol).

    Substitution: 4,4’-Ethanediyldioxydinitrobenzaldehyde (nitration), 4,4’-Ethanediyldioxybis(bromobenzaldehyde) (bromination).

Scientific Research Applications

4,4’-Ethanediyldioxydibenzaldhyde has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in the study of protein structures.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and advanced materials due to its ability to form stable linkages.

Mechanism of Action

The mechanism of action of 4,4’-Ethanediyldioxydibenzaldhyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde groups are highly reactive and can form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in various applications, including cross-linking and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenedioxydibenzaldehyde: Similar structure but with a methylene linkage instead of an ethane-1,2-diylbis(oxy) linkage.

    4,4’-Ethylenedioxydibenzaldehyde: Similar structure but with an ethylene linkage instead of an ethane-1,2-diylbis(oxy) linkage.

Uniqueness

4,4’-Ethanediyldioxydibenzaldhyde is unique due to its ethane-1,2-diylbis(oxy) linkage, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring stable linkages and specific reactivity patterns.

Properties

IUPAC Name

4-[2-(4-formylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-11-13-1-5-15(6-2-13)19-9-10-20-16-7-3-14(12-18)4-8-16/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKMTOTHHFKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248555
Record name 4,4′-[1,2-Ethanediylbis(oxy)]bis[benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34074-28-7
Record name 4,4′-[1,2-Ethanediylbis(oxy)]bis[benzaldehyde]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34074-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-[1,2-Ethanediylbis(oxy)]bis[benzaldehyde]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Ethanediyldioxydibenzaldhyde
Reactant of Route 2
Reactant of Route 2
4,4'-Ethanediyldioxydibenzaldhyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4'-Ethanediyldioxydibenzaldhyde
Reactant of Route 4
Reactant of Route 4
4,4'-Ethanediyldioxydibenzaldhyde
Reactant of Route 5
Reactant of Route 5
4,4'-Ethanediyldioxydibenzaldhyde
Reactant of Route 6
Reactant of Route 6
4,4'-Ethanediyldioxydibenzaldhyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.